molecular formula C13H11N3O4 B14640896 2-Pyridinecarboxamide, 6-methyl-4-nitro-N-phenyl-, 1-oxide CAS No. 56387-93-0

2-Pyridinecarboxamide, 6-methyl-4-nitro-N-phenyl-, 1-oxide

Cat. No.: B14640896
CAS No.: 56387-93-0
M. Wt: 273.24 g/mol
InChI Key: AUHAEDDGJPIUPB-UHFFFAOYSA-N
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Description

2-Pyridinecarboxamide, 6-methyl-4-nitro-N-phenyl-, 1-oxide is a complex organic compound with a unique structure that includes a pyridine ring substituted with a carboxamide group, a methyl group, a nitro group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired substitutions and oxidations .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 2-methyl-4-nitropyridine. The process may be optimized for yield and purity through the use of advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxamide, 6-methyl-4-nitro-N-phenyl-, 1-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Pyridinecarboxamide, 6-methyl-4-amino-N-phenyl-, 1-oxide .

Scientific Research Applications

2-Pyridinecarboxamide, 6-methyl-4-nitro-N-phenyl-, 1-oxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxamide, 6-methyl-4-nitro-N-phenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinecarboxamide, 6-methyl-4-nitro-N-phenyl-, 1-oxide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and carboxamide groups allows for diverse chemical transformations and potential therapeutic applications .

Properties

CAS No.

56387-93-0

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

6-methyl-4-nitro-1-oxido-N-phenylpyridin-1-ium-2-carboxamide

InChI

InChI=1S/C13H11N3O4/c1-9-7-11(16(19)20)8-12(15(9)18)13(17)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,17)

InChI Key

AUHAEDDGJPIUPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=[N+]1[O-])C(=O)NC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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